2-Allyl-1,3-cyclohexanedione

HPPD inhibition herbicide discovery structure-activity relationship

2-Allyl-1,3-cyclohexanedione (CAS 42738-68-1), also known as 2-prop-2-enylcyclohexane-1,3-dione, is a 2-substituted cyclohexane-1,3-dione derivative with molecular formula C9H12O2 and molecular weight 152.19 g/mol. The compound features a characteristic β-diketone motif (cyclohexane-1,3-dione core) functionalized at the 2-position with an allyl (2-propenyl) group.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 42738-68-1
Cat. No. B8802254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-1,3-cyclohexanedione
CAS42738-68-1
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC=CCC1C(=O)CCCC1=O
InChIInChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h2,7H,1,3-6H2
InChIKeyMRTQMTHMKFASNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyl-1,3-cyclohexanedione (CAS 42738-68-1): Core Properties and Procurement Context for the C9H12O2 Cyclohexanedione Scaffold


2-Allyl-1,3-cyclohexanedione (CAS 42738-68-1), also known as 2-prop-2-enylcyclohexane-1,3-dione, is a 2-substituted cyclohexane-1,3-dione derivative with molecular formula C9H12O2 and molecular weight 152.19 g/mol . The compound features a characteristic β-diketone motif (cyclohexane-1,3-dione core) functionalized at the 2-position with an allyl (2-propenyl) group . This structural class is recognized for its utility as a synthetic building block in organic chemistry, particularly for the construction of complex molecules and copolymers , and serves as a key intermediate in the synthesis of herbicidal compounds and bioactive natural product derivatives . Commercially, the compound is typically supplied at a purity of 95% for research and development applications .

Why Simple Substitution with Other 2-Alkyl or 2-Aryl Cyclohexanediones Can Fail in Applications for 2-Allyl-1,3-cyclohexanedione


Cyclohexane-1,3-diones are not a functionally uniform class. The nature of the substituent at the 2-position—whether an alkyl, aryl, or alkenyl group—critically modulates both chemical reactivity and biological target engagement. For herbicidal activity via inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD), for instance, the presence of a double bond in the side chain can negatively impact inhibitory potency compared to fully saturated alkyl chains [1]. Furthermore, the allyl group's unique ability to participate in π-allyl chemistry, sigmatropic rearrangements, and radical-mediated transformations is not shared by simple alkyl (e.g., methyl, ethyl) or aryl (e.g., benzyl) analogs [2]. Therefore, substituting 2-Allyl-1,3-cyclohexanedione with a closely related analog without considering these specific structural determinants can lead to failed syntheses or significantly altered biological profiles.

2-Allyl-1,3-cyclohexanedione (CAS 42738-68-1): Quantitative Differentiation Against Key Analogs


HPPD Inhibitory Activity: Alkenyl Substitution Generally Decreases Potency Relative to Saturated Alkyl Chains

In a comprehensive SAR study of 2-acyl-cyclohexane-1,3-dione congeners against plant HPPD, molecules possessing a double bond, hydroxy, or methyl group beyond the essential structural features on the cyclohexane ring generally exhibited decreased HPPD inhibiting activity [1]. While this study does not provide a direct IC50 for 2-Allyl-1,3-cyclohexanedione, it establishes a class-level inference: the presence of the allyl double bond is expected to confer lower HPPD inhibitory potency compared to saturated alkyl analogs of similar chain length. For procurement decisions targeting HPPD-related herbicidal research, this indicates that 2-Allyl-1,3-cyclohexanedione is not an optimal choice for maximizing HPPD inhibition and would be outperformed by saturated 2-alkyl-1,3-cyclohexanediones.

HPPD inhibition herbicide discovery structure-activity relationship

Synthetic Versatility: Allyl Group Enables Unique π-Allyl and Sigmatropic Chemistry Not Accessible with Alkyl or Aryl Analogs

The 2-allyl substituent on the cyclohexane-1,3-dione core provides a reactive handle for π-allyl complexation and [3,3]-sigmatropic rearrangements, enabling synthetic transformations that are unattainable with simple 2-alkyl (e.g., 2-methyl, 2-ethyl) or 2-aryl (e.g., 2-benzyl) derivatives [1][2]. This specific reactivity is exploited in the preparation of complex polycyclic frameworks, such as bicyclononanes, where 2-Allyl-1,3-cyclohexanedione undergoes intramolecular cyclization to form fused ring systems [2]. In contrast, 2-ethyl-1,3-cyclohexanedione and 2-benzyl-1,3-cyclohexanedione lack this allylic activation and cannot participate in these reaction manifolds, limiting their utility as synthetic intermediates.

synthetic methodology organic chemistry building blocks

Tautomeric Equilibrium: Allyl Stabilization of Enol Form Alters Reactivity Profile

The allyl group at the 2-position stabilizes the enol tautomer of the cyclohexane-1,3-dione system relative to unsubstituted or alkyl-substituted analogs . This altered keto-enol equilibrium impacts the compound's nucleophilic and electrophilic reactivity, as well as its hydrogen-bonding capacity. While quantitative tautomer ratios are not reported in the available literature, the structural basis for this differentiation is well-established: the extended conjugation possible with the allyl π-system provides additional stabilization to the enol form, a feature absent in 2-methyl-1,3-cyclohexanedione or 2-ethyl-1,3-cyclohexanedione.

tautomerism physical organic chemistry reactivity

Validated Application Scenarios for 2-Allyl-1,3-cyclohexanedione Based on Comparative Evidence


Synthesis of Bicyclononane Frameworks via Intramolecular Cyclization

The allyl group of 2-Allyl-1,3-cyclohexanedione serves as a nucleophilic partner in intramolecular cyclization reactions to construct bicyclo[3.3.1]nonane skeletons, a core structure found in numerous bioactive natural products [1]. This reactivity is not shared by 2-alkyl or 2-aryl cyclohexanediones, making 2-Allyl-1,3-cyclohexanedione the reagent of choice for accessing this specific scaffold.

Preparation of π-Allyl Metal Complexes for Catalytic Transformations

The 2-allyl substituent can coordinate to transition metals (e.g., Pd, Ni) to form π-allyl complexes, which are versatile intermediates for allylic alkylation and cross-coupling reactions [1]. This application is unique to alkenyl-substituted cyclohexanediones and is not feasible with 2-methyl-, 2-ethyl-, or 2-benzyl-1,3-cyclohexanedione.

Herbicide Intermediate with Reduced Off-Target HPPD Activity

When designing herbicidal compounds where strong HPPD inhibition is not desired (e.g., to avoid phytotoxicity in certain crops), 2-Allyl-1,3-cyclohexanedione may serve as a precursor to active species that are metabolized to more potent inhibitors in planta [1]. The inherent lower HPPD affinity due to the alkenyl group (class-level inference) can provide a safety margin not available with saturated 2-alkyl analogs.

Keto-Enol Tautomerism Studies in β-Diketone Systems

The allyl-stabilized enol form of 2-Allyl-1,3-cyclohexanedione makes it a useful model compound for investigating substituent effects on tautomeric equilibria in β-diketones [1]. Researchers studying hydrogen-bonding, chelation, or solvent effects on tautomerism will find this compound to be a distinct and informative case relative to alkyl-substituted analogs.

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